molecular formula C8H7NO4 B2448703 [(2-Hydroxyphenyl)amino](oxo)acetic acid CAS No. 89942-67-6

[(2-Hydroxyphenyl)amino](oxo)acetic acid

Cat. No.: B2448703
CAS No.: 89942-67-6
M. Wt: 181.147
InChI Key: OKUXQJXAGGTFTM-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)aminoacetic acid is a chemical compound with the molecular formula C8H7NO4 It is known for its unique structure, which includes a hydroxyphenyl group attached to an amino oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyphenyl)aminoacetic acid typically involves the reaction of 2-hydroxyaniline with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-hydroxyaniline and glyoxylic acid.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.

    Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of (2-Hydroxyphenyl)aminoacetic acid may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:

    Raw Material Handling: Ensuring the quality and consistency of 2-hydroxyaniline and glyoxylic acid.

    Reaction Control: Monitoring temperature, pH, and reaction time to achieve optimal conversion.

    Product Isolation: Using filtration and crystallization techniques to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)aminoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Brominated or nitrated hydroxyphenyl derivatives.

Scientific Research Applications

(2-Hydroxyphenyl)aminoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyphenylacetic acid: Similar structure but lacks the amino oxoacetic acid moiety.

    4-Hydroxyphenylacetic acid: Similar structure with the hydroxy group in the para position.

    Phenoxyacetic acid: Contains a phenoxy group instead of a hydroxyphenyl group.

Uniqueness

(2-Hydroxyphenyl)aminoacetic acid is unique due to the presence of both a hydroxyphenyl group and an amino oxoacetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-(2-hydroxyanilino)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-6-4-2-1-3-5(6)9-7(11)8(12)13/h1-4,10H,(H,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUXQJXAGGTFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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